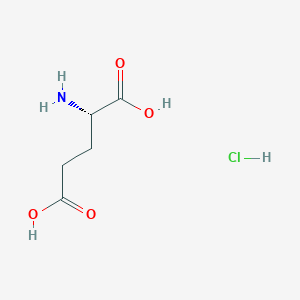

Glutamic Acid Hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-aminopentanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAJSBKBKSSMLJ-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-86-0 (Parent) | |

| Record name | L-Glutamic acid, hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047155 | |

| Record name | L-Glutamic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463636 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

138-15-8 | |

| Record name | L-Glutamic acid, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0C2SP444T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Glutamic Acid Hydrochloride: A Comprehensive Physicochemical Profile for Scientific Applications

For Immediate Release

This technical guide provides an in-depth analysis of the core physicochemical properties of L-Glutamic Acid Hydrochloride (L-Glu-HCl), a compound of significant interest to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of associated biological pathways and logical processes.

Core Physicochemical Properties

L-Glutamic Acid Hydrochloride is the hydrochloride salt of the non-essential amino acid, L-glutamic acid. It presents as a white crystalline powder and is utilized in various scientific and pharmaceutical applications, including as a gastric acidifier.[1] A comprehensive summary of its key physicochemical properties is presented below.

Table 1: General and Physical Properties of L-Glutamic Acid Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO₄ · HCl | [2] |

| Molecular Weight | 183.59 g/mol | [1] |

| CAS Number | 138-15-8 | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 214 °C (with decomposition) | [2] |

| Density | 1.525 g/cm³ | [4] |

Table 2: Chemical and Solubility Properties of L-Glutamic Acid Hydrochloride

| Property | Value | Reference(s) |

| pKa (α-COOH) | 2.10 | [2] |

| pKa (ω-COOH) | 4.07 | [2] |

| pKa (α-NH₂) | 9.47 | [2] |

| Isoelectric Point (pI) | 3.08 | [2] |

| Solubility in Water | 50 mg/mL | [2] |

| Optical Rotation | +24.4° (c=6, H₂O, 22 °C) | [2] |

Experimental Protocols

The determination of the physicochemical properties of L-Glutamic Acid Hydrochloride relies on established analytical techniques. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point of L-Glutamic Acid Hydrochloride is determined using the capillary method with a melting point apparatus, such as a Mel-Temp or similar device.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of L-Glutamic Acid Hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate. For an unknown sample, a rapid initial heating can determine an approximate melting range.

-

For a precise measurement, a second sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[5]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the completion of melting. This range is reported as the melting point. For L-Glutamic Acid Hydrochloride, decomposition is observed at its melting point.[2]

-

Determination of pKa Values

The acid dissociation constants (pKa) of L-Glutamic Acid Hydrochloride are determined by potentiometric acid-base titration.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known concentration of L-Glutamic Acid Hydrochloride is dissolved in deionized water.

-

The solution is titrated with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), added in small increments from a burette.[6]

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve. For a polyprotic acid like glutamic acid, multiple inflection points and buffering regions will be observed, corresponding to the ionization of the two carboxylic acid groups and the amino group.[7]

-

Determination of Optical Rotation

The specific optical rotation is measured using a polarimeter. This property confirms the chirality of the L-enantiomer.

-

Apparatus: Polarimeter, volumetric flask, analytical balance.

-

Procedure:

-

A solution of L-Glutamic Acid Hydrochloride is prepared by accurately weighing a sample and dissolving it in a precise volume of solvent (e.g., water) in a volumetric flask.[2]

-

The polarimeter cell is filled with the solution.

-

The observed optical rotation is measured at a specific wavelength of light (typically the sodium D-line at 589 nm) and a controlled temperature.[8]

-

The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.[9]

-

Determination of Solubility

The solubility of L-Glutamic Acid Hydrochloride can be determined using the gravimetric method.

-

Apparatus: Jacketed glass vessel with a magnetic stirrer, temperature-controlled water bath, analytical balance.

-

Procedure:

-

An excess amount of L-Glutamic Acid Hydrochloride is added to a known mass of the solvent (e.g., water) in the jacketed glass vessel.

-

The mixture is stirred at a constant temperature for a sufficient time to reach equilibrium.

-

Stirring is stopped, and the undissolved solid is allowed to settle.

-

A known mass of the supernatant is carefully withdrawn.

-

The solvent is evaporated from the sample.

-

The mass of the remaining solid L-Glutamic Acid Hydrochloride is measured.

-

The solubility is then calculated based on the mass of the dissolved solid and the mass of the solvent in the supernatant sample.[10]

-

Determination of Crystal Structure

The crystal structure of L-Glutamic Acid Hydrochloride is determined by X-ray diffraction (XRD).

-

Apparatus: X-ray diffractometer.

-

Procedure:

-

A suitable single crystal of L-Glutamic Acid Hydrochloride is grown, often by slow evaporation of a saturated solution.

-

The crystal is mounted on the diffractometer.

-

The crystal is irradiated with a beam of X-rays.

-

The diffraction pattern of the X-rays scattered by the crystal is recorded by a detector.

-

The crystal is rotated, and diffraction patterns are collected from multiple angles.

-

The resulting data is used to calculate the electron density map of the crystal, from which the positions of the atoms and the overall crystal structure can be determined.[11][12]

-

Visualizations of Pathways and Mechanisms

To further elucidate the role and behavior of L-Glutamic Acid Hydrochloride, the following diagrams, generated using Graphviz, illustrate key biological and chemical processes.

References

- 1. Glutamic Acid Hydrochloride | C5H10ClNO4 | CID 2723891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound: What is it and where is it used? [drugs.com]

- 4. s4science.at [s4science.at]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. rudolphresearch.com [rudolphresearch.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. phys.libretexts.org [phys.libretexts.org]

L-Glutamic Acid Hydrochloride in Neuronal Cultures: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid, the principal excitatory neurotransmitter in the mammalian central nervous system, plays a pivotal role in a vast array of neurological functions, from synaptic plasticity to learning and memory. In experimental neuroscience, L-Glutamic Acid Hydrochloride is frequently utilized to investigate these processes in vitro, particularly to model the phenomenon of excitotoxicity—a key pathological mechanism implicated in numerous neurodegenerative diseases and acute brain injuries. This technical guide provides an in-depth exploration of the molecular mechanisms by which L-Glutamic Acid Hydrochloride exerts its effects on neuronal cultures. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of the core signaling pathways for professionals in neuroscience research and drug development. It is important to note that L-Glutamic Acid Hydrochloride is used to improve the water solubility of L-Glutamic acid; however, the hydrochloric acid component can alter the pH of the culture medium, which itself can impact cell viability. Therefore, careful pH monitoring and adjustment of the stock solution are crucial for accurate and reproducible experimental outcomes.[1][2][3]

Core Mechanism of Action: Excitotoxicity

The primary mechanism of action of high concentrations of L-Glutamic Acid in neuronal cultures is excitotoxicity, a process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death.[4][5] This cascade of events is initiated by the binding of L-glutamate to its receptors on the neuronal surface, triggering a series of downstream events that culminate in cellular demise.

Receptor Activation and Ion Influx

L-glutamate activates two main classes of receptors: ionotropic and metabotropic glutamate receptors.

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that, upon glutamate binding, open to allow the passage of ions across the cell membrane. The key iGluRs involved in excitotoxicity are:

-

N-methyl-D-aspartate (NMDA) Receptors: These receptors are highly permeable to calcium ions (Ca²⁺) and their activation is a critical event in excitotoxicity.[5]

-

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: These receptors primarily conduct sodium ions (Na⁺), leading to membrane depolarization, which in turn facilitates the activation of NMDA receptors by relieving the magnesium (Mg²⁺) block.

-

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways. Their role in excitotoxicity is complex, with some subtypes contributing to neuronal damage while others can be neuroprotective.

The binding of L-glutamate to these receptors, particularly NMDA receptors, leads to a massive influx of Ca²⁺ into the neuron.[6]

dot

graph Excitotoxicity_Initiation {

rankdir="LR";

node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9];

Glutamate [label="L-Glutamic Acid", fillcolor="#FBBC05"];

NMDAR [label="NMDA Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

AMPAR [label="AMPA Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

mGluR [label="Metabotropic\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Depolarization [label="Membrane\nDepolarization", shape=ellipse, fillcolor="#F1F3F4"];

Ca_Influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Na_Influx [label="Na⁺ Influx", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Second_Messengers [label="Second Messenger\nSignaling", shape=ellipse, fillcolor="#F1F3F4"];

Glutamate -> NMDAR [label="binds"];

Glutamate -> AMPAR [label="binds"];

Glutamate -> mGluR [label="binds"];

AMPAR -> Na_Influx [label="activates"];

Na_Influx -> Depolarization [label="causes"];

Depolarization -> NMDAR [label="unblocks Mg²⁺"];

NMDAR -> Ca_Influx [label="mediates"];

mGluR -> Second_Messengers [label="activates"];

}

Figure 2: Downstream Signaling Cascades in Glutamate Excitotoxicity.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the action of L-Glutamic Acid in neuronal cultures, compiled from various studies. These values can vary depending on the specific neuronal cell type, culture conditions, and experimental methods used.

Table 1: Receptor Binding Affinities and Agonist Potencies

Parameter Receptor/Subunit Value Cell Type/System Kd (Binding Affinity) GluD2-LBD ~1 mM (for D-serine, a co-agonist) Soluble construct GluN1-LBD 7 µM (for D-serine) Soluble construct EC50 (Agonist Potency) NMDA Receptor ~1 µM Cultured hippocampal neurons AMPA Receptor ~100 µM Cultured hippocampal neurons

Table 2: L-Glutamic Acid Concentrations for Inducing Excitotoxicity

Concentration Range Exposure Time Cell Type Observed Effect 10 - 100 µM 5 min - 24 h Primary cortical and hippocampal neurons Neuronal death, apoptosis 125 - 500 µM 24 h Primary hippocampal neurons Increased caspase-3 activation and DNA fragmentation [7] 50 - 50,000 µM 24 h Primary cortical co-cultures Dose-dependent decrease in neuronal viability [8] 250 µM 4 h Primary cortical neurons Significant neurotoxic effects and increased cell mortality 70 mM 12 h SH-SY5Y neuroblastoma cells IC50 for cell viability reduction

Table 3: Quantitative Changes in Downstream Effectors

Parameter Fold Change/Value Time Point Cell Type Intracellular Ca²⁺ Increase to >5 µM During lethal NMDA exposure Cultured cortical neurons [9] Initial increase, then return to baseline, followed by a delayed sustained rise 1-3 hours post-glutamate Cultured hippocampal neurons [8][10] ROS Production 5-10 fold increase (initial) Early after glutamate addition HT22 hippocampal cells [11] 200-400 fold increase (late burst) Later after glutamate addition HT22 hippocampal cells [11] 42.7% - 72.1% increase in ROS positive cells 12 hours Various neural cell lines

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of L-Glutamic Acid Hydrochloride in neuronal cultures.

Protocol 1: Primary Hippocampal Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary hippocampal neurons from rodent embryos.

Materials:

-

Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse, E18)

-

Dissection medium (e.g., Hibernate-A)

-

Enzyme solution (e.g., Papain or Trypsin)

-

Trypsin inhibitor (if using trypsin)

-

Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and serum)

-

Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

-

Sterile dissection tools

Procedure:

-

Coat Culture Surfaces: Coat plates or coverslips with Poly-D-lysine (e.g., 1 mg/ml) or Poly-L-ornithine (e.g., 0.03 mg/mL) overnight at 37°C. Wash thoroughly with sterile water before use.

-

Dissection: Euthanize the pregnant animal according to approved institutional protocols. Dissect the embryos and isolate the hippocampi in ice-cold dissection medium.

-

Enzymatic Digestion: Incubate the hippocampal tissue in the enzyme solution (e.g., papain at 20 units/ml) at 37°C for 20-30 minutes to dissociate the tissue.

-

Inactivation (if applicable): If using trypsin, add trypsin inhibitor and incubate for 5 minutes.

-

Trituration: Gently triturate the tissue with a series of fire-polished Pasteur pipettes of decreasing bore size in plating medium until a single-cell suspension is achieved.

-

Cell Counting and Plating: Count the viable cells using a hemocytometer and trypan blue exclusion. Plate the cells onto the coated surfaces at a desired density (e.g., 2.5 x 10⁵ cells/ml).

-

Culture Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ atmosphere. Perform partial media changes every 3-4 days.

dot```dot

graph Protocol_Neuron_Culture {

rankdir="TB";

node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];

edge [fontname="Arial", fontsize=9];

Start [label="Start: Timed-pregnant rodent (E18)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Coat_Plates [label="Coat plates/coverslips\n(Poly-D-lysine/Poly-L-ornithine)"];

Dissect [label="Dissect hippocampi\nin cold dissection medium"];

Digest [label="Enzymatic digestion\n(Papain/Trypsin) at 37°C"];

Triturate [label="Triturate tissue to\nobtain single-cell suspension"];

Count_Plate [label="Count viable cells and\nplate onto coated surfaces"];

Incubate [label="Incubate at 37°C, 5% CO₂"];

Maintain [label="Maintain culture with\npartial media changes"];

End [label="End: Primary hippocampal\nneuron culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Coat_Plates;

Start -> Dissect;

Dissect -> Digest;

Digest -> Triturate;

Triturate -> Count_Plate;

Count_Plate -> Incubate;

Incubate -> Maintain;

Maintain -> End;

}

References

- 1. Hydrochloric acid alters the effect of L-glutamic acid on cell viability in human neuroblastoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]

- 5. Neuronal Death by Glutamate Excitotoxicity: Protein Mediators & Strategies for Inhibition: R&D Systems [rndsystems.com]

- 6. Various facets of excitotoxicity [explorationpub.com]

- 7. Caspase-3 activation and DNA fragmentation in primary hippocampal neurons following glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular calcium levels during the period of delayed excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Regulation of Reactive Oxygen Species Production during Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of L-Glutamic Acid Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis and purification of L-glutamic acid hydrochloride, a crucial reagent in various research and pharmaceutical development applications. The following sections detail established synthesis protocols, purification methodologies, and analytical characterization techniques, presenting quantitative data in a clear and comparative format.

Introduction

L-glutamic acid hydrochloride, the hydrochloride salt of the non-essential amino acid L-glutamic acid, serves as a vital building block in peptide synthesis and as a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs).[1] Its high solubility in water and stability make it a preferred form of glutamic acid for many chemical reactions.[1] This document outlines reliable methods for its preparation and purification to meet the high-purity standards required for research and drug development.

Synthesis of L-Glutamic Acid Hydrochloride

Two primary methods for the synthesis of L-glutamic acid hydrochloride are prevalent: the acid hydrolysis of proteins rich in glutamic acid, such as gluten, and the direct hydrochlorination of L-glutamic acid.

Acid Hydrolysis of Wheat Gluten

This traditional method leverages the high glutamic acid content of wheat gluten.[2] The process involves the complete breakdown of the protein structure using concentrated hydrochloric acid, followed by the isolation of L-glutamic acid hydrochloride through crystallization.

Experimental Protocol:

-

Hydrolysis: A mixture of 100g of wheat gluten and 300 mL of concentrated hydrochloric acid is refluxed for 6-8 hours to ensure complete hydrolysis of the protein.[3]

-

Decolorization: After cooling to room temperature, 20g of activated carbon is added to the solution to remove humin and other colored impurities. The mixture is stirred and then filtered.[3][4]

-

Crystallization: The filtrate is concentrated under reduced pressure. Upon cooling, crude L-glutamic acid hydrochloride crystallizes out of the solution.[3]

-

Isolation: The crystals are collected by filtration and washed with a small amount of cold, concentrated hydrochloric acid to remove residual impurities.[4]

Synthesis from L-Glutamic Acid

A more direct and common laboratory-scale synthesis involves the reaction of L-glutamic acid with hydrochloric acid. This method offers higher purity of the initial crude product compared to protein hydrolysis.

Experimental Protocol:

-

Reaction: 55g (0.37 mol) of L-glutamic acid is suspended in 150 mL of water and the mixture is cooled to 0-5°C.[5]

-

Acidification: 42.5g (0.43 mol) of concentrated hydrochloric acid is added dropwise while maintaining the low temperature. The mixture is stirred until all the L-glutamic acid dissolves.[5]

-

Isolation: The water is removed under vacuum to yield the crystalline L-glutamic acid hydrochloride. The product can be washed with a small amount of cold ethanol (B145695) to remove any excess hydrochloric acid.[5]

A variation of this method involves the use of thionyl chloride in methanol, which first forms the dimethyl ester hydrochloride. This can then be hydrolyzed to yield L-glutamic acid hydrochloride. This method can offer very high yields and purity.[6]

Purification of L-Glutamic Acid Hydrochloride

High purity is paramount for research applications. The primary methods for purifying crude L-glutamic acid hydrochloride are recrystallization and ion-exchange chromatography.

Recrystallization

Recrystallization is a highly effective technique for purifying crystalline solids. The choice of solvent is critical and is typically a mixture where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Experimental Protocol:

-

Dissolution: The crude L-glutamic acid hydrochloride is dissolved in a minimal amount of hot water (e.g., 40 mL for approximately 40g of crude product).[3]

-

Decolorization: A small amount of activated carbon (e.g., 1g) can be added to the hot solution to remove any remaining colored impurities. The solution is then hot-filtered.[3]

-

Recrystallization: Concentrated hydrochloric acid (e.g., 33 mL) is added to the hot filtrate, which is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[3]

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol or diethyl ether, and dried in a vacuum oven.

Ion-Exchange Chromatography

For achieving the highest purity, particularly for removing other amino acids and inorganic salts, ion-exchange chromatography is a powerful tool.[7][8] Cation-exchange chromatography is typically employed for amino acid purification.

Experimental Protocol:

-

Resin Preparation: A strong cation-exchange resin is packed into a column and equilibrated with a low pH buffer (e.g., 0.2 M citrate (B86180) buffer, pH 3.25).

-

Sample Loading: The crude L-glutamic acid hydrochloride is dissolved in the equilibration buffer and loaded onto the column.

-

Washing: The column is washed with the equilibration buffer to remove any unbound impurities.

-

Elution: The bound L-glutamic acid hydrochloride is eluted using a buffer with a higher salt concentration or a higher pH. The fractions are collected and monitored for the presence of the product.

-

Isolation: The fractions containing the pure product are pooled, and the L-glutamic acid hydrochloride is isolated by evaporation or precipitation.

Quantitative Data Summary

The yield and purity of L-glutamic acid hydrochloride can vary significantly depending on the chosen synthesis and purification methods. The following table summarizes typical quantitative data from the literature.

| Synthesis Method | Purification Method | Typical Yield | Typical Purity | Reference(s) |

| Acid Hydrolysis of Gluten | Recrystallization | 26-27% (from gluten) | >98% | [3] |

| From L-Glutamic Acid & HCl | - | Quantitative | >99% | [5] |

| From L-Glutamic Acid & SOCl₂/MeOH | Pulping with MTBE | 98.1% | 99.5% (HPLC) | [6] |

Characterization

The identity and purity of the synthesized L-glutamic acid hydrochloride should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

-

¹H NMR (D₂O): δ 4.21 (t, 1H, α-CH), 2.60 (t, 2H, γ-CH₂), 2.25 (m, 2H, β-CH₂)

-

¹³C NMR (D₂O): δ 174.9 (γ-COOH), 170.3 (α-COOH), 53.7 (α-CH), 29.3 (γ-CH₂), 24.8 (β-CH₂)[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands for L-glutamic acid hydrochloride include:

-

~3100-3000 cm⁻¹: N-H stretching of the ammonium (B1175870) group (-NH₃⁺)

-

~2900-2800 cm⁻¹: C-H stretching

-

~1730 cm⁻¹: C=O stretching of the carboxylic acid groups

-

~1600 cm⁻¹: N-H bending of the ammonium group[9]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes described in this guide.

Figure 1: General workflow for the synthesis and purification of L-glutamic acid hydrochloride.

Figure 2: Detailed workflow for the purification by recrystallization.

References

- 1. L-(+)-Glutamic acid hydrochloride(138-15-8) IR Spectrum [chemicalbook.com]

- 2. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US2380890A - Preparation of glutamic acid hydrochloride - Google Patents [patents.google.com]

- 5. L-(+)-Glutamic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. bmse000037 L-Glutamic Acid at BMRB [bmrb.io]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unraveling the Excitatory Mimicry: A Technical Guide to Glutamic Acid Hydrochloride's Role in Neuroscience Research

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the application of L-glutamic acid hydrochloride as a mimic for the principal excitatory neurotransmitter, L-glutamic acid. In neuroscience research, particularly in studies involving excitatory amino acid receptors, L-glutamic acid hydrochloride is frequently utilized due to its enhanced solubility in aqueous solutions compared to L-glutamic acid. This document outlines the fundamental principle that, once dissolved and pH-neutralized, L-glutamic acid hydrochloride fully dissociates to provide L-glutamate, the active endogenous ligand for glutamate (B1630785) receptors.

It is critical for investigators to recognize that the hydrochloride moiety can significantly lower the pH of stock solutions. Therefore, meticulous pH adjustment of experimental buffers is paramount to avert any potential confounding effects on cellular viability and receptor function that are independent of glutamate receptor activation. This guide provides quantitative data on L-glutamic acid's receptor interactions, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate rigorous and reproducible research.

Quantitative Analysis of L-Glutamic Acid Receptor Interactions

L-glutamic acid, the conjugate base of glutamic acid, is the primary endogenous agonist for all subtypes of glutamate receptors, which are broadly categorized into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. The ionotropic receptors include N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1] The following tables summarize key quantitative parameters of L-glutamic acid's interaction with these receptors. It is to be understood that L-glutamic acid hydrochloride, upon dissolution and pH neutralization, will exhibit identical agonist properties.

Table 1: Ionotropic Glutamate Receptor Binding Affinities and Potencies for L-Glutamate

| Receptor Subtype | Ligand | Parameter | Value | Species | Assay Type | Reference |

| NMDA | [³H]CGP 39653 (antagonist) | Kᵢ (L-Glutamate) | 1.2 µM | Rat | Radioligand Binding | [2] |

| AMPA | L-Glutamate | EC₅₀ | 1.3 - 2.5 mM | Rat | Electrophysiology | [3] |

| Kainate (GluK1-3) | L-Glutamate | EC₅₀ | 140 - 494 nM | - | Radioligand Binding | [4] |

Note: Data for direct agonist binding of L-glutamate can be challenging to obtain due to rapid desensitization of ionotropic receptors. Values are often derived from competition assays or functional electrophysiological measurements.

Table 2: Metabotropic Glutamate Receptor Agonist Potencies for L-Glutamate

| Receptor Group | Receptor Subtype(s) | Parameter | Value | Assay Type | Reference |

| Group I | mGluR1, mGluR5 | EC₅₀ | ~10 µM | Intracellular Ca²⁺ mobilization | [5] |

| Group II | mGluR2, mGluR3 | EC₅₀ | ~1 µM | Inhibition of adenylyl cyclase | [5] |

| Group III | mGluR4, mGluR6, mGluR7, mGluR8 | EC₅₀ | ~0.1 - 1 µM | Inhibition of adenylyl cyclase | [5] |

Key Experimental Protocols

The following protocols provide a framework for investigating the effects of L-glutamic acid (delivered via glutamic acid hydrochloride) on its cognate receptors.

Radioligand Binding Assay for Glutamate Receptors

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.[6][7]

Objective: To determine the inhibition constant (Kᵢ) of L-glutamic acid for a specific glutamate receptor subtype using a competitive binding assay.

Materials:

-

Cell membranes expressing the glutamate receptor of interest (e.g., from transfected cell lines or brain tissue).

-

Radiolabeled antagonist for the target receptor (e.g., [³H]CGP 39653 for the NMDA receptor glutamate binding site).[2]

-

L-glutamic acid hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Preparation of L-Glutamic Acid Solutions: Prepare a stock solution of L-glutamic acid hydrochloride in deionized water. Adjust the pH to 7.4 with NaOH. Prepare serial dilutions of the pH-adjusted L-glutamic acid stock solution in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled antagonist at a fixed concentration (typically near its Kₑ), and varying concentrations of the pH-adjusted L-glutamic acid.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the L-glutamic acid concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion currents through glutamate receptors in response to agonist application.[8]

Objective: To measure the whole-cell currents evoked by L-glutamic acid in neurons or cells expressing glutamate receptors.

Materials:

-

Cultured neurons or a cell line expressing the glutamate receptor of interest.

-

External recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4).

-

Internal pipette solution (e.g., containing KCl or CsCl, MgCl₂, EGTA, HEPES, ATP, and GTP, pH 7.2).

-

L-glutamic acid hydrochloride.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope and micromanipulators.

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Solution Preparation: Prepare a stock solution of L-glutamic acid hydrochloride and adjust the pH to 7.4. Dilute to the final desired concentration in the external recording solution.

-

Patch-Clamp Recording:

-

Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

-

Agonist Application: Rapidly apply the L-glutamic acid-containing external solution to the cell using a perfusion system.

-

Data Acquisition: Record the resulting inward current, which reflects the flow of ions through the activated glutamate receptors.

-

Data Analysis: Measure the peak amplitude and kinetics of the current. Construct dose-response curves by applying different concentrations of L-glutamic acid to determine the EC₅₀.

Calcium Imaging

This method is used to measure changes in intracellular calcium concentration following the activation of calcium-permeable glutamate receptors, such as NMDA receptors and some AMPA receptor subtypes.[9][10]

Objective: To visualize and quantify the increase in intracellular calcium in response to L-glutamic acid application.

Materials:

-

Cultured neurons or a cell line expressing calcium-permeable glutamate receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Imaging buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

L-glutamic acid hydrochloride.

-

Fluorescence microscope with a camera and appropriate filter sets.

-

Image analysis software.

Procedure:

-

Cell Loading: Incubate the cells with the calcium-sensitive dye to allow it to enter the cells and be cleaved into its active, fluorescent form.

-

Baseline Measurement: Acquire baseline fluorescence images of the cells in the imaging buffer.

-

Stimulation: Perfuse the cells with the imaging buffer containing a known concentration of pH-adjusted L-glutamic acid. For NMDA receptor studies, glycine (B1666218) is typically included as a co-agonist, and the buffer should be low in Mg²⁺.

-

Image Acquisition: Continuously acquire fluorescence images during and after the application of L-glutamic acid.

-

Data Analysis: Measure the change in fluorescence intensity over time for individual cells or regions of interest. The change in fluorescence is proportional to the change in intracellular calcium concentration.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflow

Conclusion

L-glutamic acid hydrochloride serves as an indispensable tool in neuroscience research, providing a soluble and stable source of the excitatory neurotransmitter L-glutamate. The data and protocols presented in this guide underscore the importance of L-glutamic acid as a potent agonist across all glutamate receptor subtypes. It is imperative that researchers utilizing the hydrochloride salt meticulously control for pH to ensure that the observed effects are a direct result of glutamate receptor activation and not experimental artifacts. By adhering to the detailed methodologies and understanding the underlying signaling pathways, the scientific community can continue to unravel the complexities of glutamatergic neurotransmission in both health and disease.

References

- 1. Glutamic acid - Wikipedia [en.wikipedia.org]

- 2. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPA receptor binding cleft mutations that alter affinity, efficacy, and recovery from desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Crystal Structure of DL-Glutamic Acid Hydrochloride

This technical guide provides a comprehensive overview of the crystal structure of DL-Glutamic Acid Hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document collates crystallographic data, details experimental methodologies, and presents logical workflows for understanding the structural analysis of this compound.

Core Crystallographic Data

The crystal structure of DL-Glutamic Acid Hydrochloride was first determined by B. Dawson in 1953.[1][2] The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell.[1][2] The structure is characterized by a compact molecular arrangement stabilized by an extensive network of hydrogen bonds.[1][2] For comparative purposes, crystallographic data for the individual enantiomers, D- and L-Glutamic Acid Hydrochloride, from more recent studies are also presented.

Table 1: Crystallographic Data for Glutamic Acid Hydrochloride Stereoisomers

| Parameter | DL-Glutamic Acid Hydrochloride (Dawson, 1953) | D-Glutamic Acid Hydrochloride (Fox-Uribe et al., 2019) | L-Glutamic Acid Hydrochloride (Sequeira et al., 1972) |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 5.16 | 5.151 (6) | 5.151 (6) |

| b (Å) | 11.80 | 11.789 (19) | 11.789 (19) |

| c (Å) | 13.30 | 13.347 (20) | 13.347 (20) |

| **Volume (ų) ** | 809.3 | 801.88 (5) | 811.4 |

| Z | 4 | Not Specified | 4 |

| Radiation | Not Specified | Cu Kα | Neutron |

| Temperature | Room Temperature | Room Temperature | Not Specified |

Source: Dawson, 1953[1][2]; Fox-Uribe et al., 2019[3]; Sequeira et al., 1972[4]

Interatomic Distances and Molecular Geometry

The molecular geometry of this compound reveals specific bond lengths and angles that are crucial for understanding its chemical behavior and interactions. The carbon chain exhibits a systematic variation in bond lengths.[1][2] An extensive network of hydrogen bonds contributes to a very compact molecular arrangement, with several notably short van der Waals contact distances.[1][2]

Table 2: Selected Interatomic Distances and Bond Angles for DL-Glutamic Acid Hydrochloride

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| C2 - C3 | 1.55 |

| C3 - C4 | 1.51 |

| C4 - C5 | 1.54 |

| C1 - C2 | 1.50 |

| Bond Angles | |

| C1—C2—N1 | 111 |

| C3—C2—N1 | 110 |

Source: Dawson, 1953.[4] Note: The accuracy of these early measurements is estimated to be within ±0.03 Å for bond lengths and ±3° for bond angles.[2]

Experimental Protocols

The determination of the crystal structure of DL-Glutamic Acid Hydrochloride involves several key experimental steps, from crystal growth to data analysis. The following protocols are synthesized from the methodologies described in the cited literature.

Crystallization

-

Objective: To grow single crystals of DL-Glutamic Acid Hydrochloride suitable for X-ray diffraction analysis.

-

Procedure:

-

Note: The resulting crystals are deliquescent and require protection from atmospheric moisture.[2] For X-ray examination, crystals were coated with a thin film of cellulose (B213188) acetate.[2]

X-ray Diffraction Data Collection

-

Objective: To obtain diffraction patterns from the single crystal to determine the unit cell parameters and space group.

-

Procedure:

Structure Determination and Refinement

-

Objective: To determine the atomic positions within the unit cell and refine the crystal structure model.

-

Procedure:

-

Calculate structure amplitudes from the collected intensity data.

-

Employ Fourier summations using methods like the Beevers-Lipson strips to generate electron-density maps.[2]

-

From the electron-density maps, determine the coordinates of the atoms.

-

Refine the atomic positions and thermal parameters to achieve the best agreement between observed and calculated structure factors. The final R-value in the original 1953 study was 0.106.[4]

-

Visualized Workflows and Relationships

To better illustrate the processes and relationships involved in the study of this compound's crystal structure, the following diagrams are provided.

References

The Enzymatic Conversion of Glutamic Acid Hydrochloride to γ-Aminobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of γ-aminobutyric acid (GABA) utilizing glutamic acid hydrochloride as a precursor. It delves into the core of this biotransformation, focusing on the enzymatic catalysis by glutamate (B1630785) decarboxylase (GAD). This document furnishes detailed quantitative data, experimental protocols, and visual representations of the key pathways and workflows to support research, development, and optimization of GABA production for applications in the pharmaceutical and functional food industries.

Introduction: The Glutamate-to-GABA Conversion Pathway

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Beyond its physiological significance, GABA is a valuable compound in the pharmaceutical and food industries for its purported anxiolytic and hypotensive effects.[2] The enzymatic synthesis of GABA from glutamic acid is a highly specific and efficient method, avoiding the harsh conditions and potential byproducts associated with chemical synthesis.[3]

The central catalyst in this process is Glutamate Decarboxylase (GAD) (EC 4.1.1.15), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[3][4] GAD catalyzes the irreversible α-decarboxylation of L-glutamic acid to produce GABA and carbon dioxide (CO₂).[3] this compound serves as a readily soluble source of the L-glutamic acid substrate.

The reaction is as follows:

HOOC−CH₂−CH₂−CH(NH₂)−COOH → CO₂ + HOOC−CH₂−CH₂−CH₂NH₂ (L-Glutamic Acid → Carbon Dioxide + γ-Aminobutyric Acid)

This conversion is a key step in the "GABA shunt," a metabolic pathway that cycles GABA and its precursors.[1] The efficiency of this reaction is critically dependent on the enzyme's source, its kinetic properties, and the reaction conditions.

Glutamate Decarboxylase (GAD): Properties and Kinetics

GAD exists in various isoforms across different organisms, from bacteria to mammals. In mammals, two primary isoforms, GAD65 and GAD67, are encoded by separate genes and exhibit different subcellular localizations and regulatory properties.[4][5] For industrial production, microbial GADs are often preferred due to their stability and ease of production. The following tables summarize key quantitative data for GAD from various sources.

Table 1: Molecular and Kinetic Properties of Glutamate Decarboxylase (GAD) from Various Sources

| Source Organism | Molecular Weight (kDa) | Subunit Structure | Optimal pH | Optimal Temperature (°C) | K_m for L-Glutamic Acid (mM) | Reference |

| Aspergillus oryzae | 48 (subunit), 300 (native) | Hexameric | 5.5 | 60 | 13 | [6] |

| Lactobacillus brevis IFO 12005 | 60 (subunit), 120 (native) | Dimer | 4.2 | 30 | 9.3 | [7] |

| Monkey Brain | 61 | - | 7.0 | 40 | - | [8] |

| Mouse Brain | 85 (low MW form), >200 (high MW form) | - | - | - | - | [9] |

Table 2: Optimization of GABA Production Using Whole-Cell Biocatalysts

| Microorganism | Substrate | GABA Yield (g/L) | Conversion Rate (%) | Key Conditions | Reference |

| Engineered Escherichia coli ΔgabAB (pRB-lgadB) | 3 M L-Glutamic Acid | 308.96 | 99.9 mol% | OD₆₀₀ of 15, 45°C, 12 h | [10] |

| Lactococcus lactis NCDO 2118 | 137 mM L-Glutamic Acid | >30 mM (at 72h) | - | 30°C, pH initially 6.6 then 4.6, 0.3 M NaCl | [11] |

| Recombinant Corynebacterium glutamicum H36LlGAD | 100 g/L Glucose | 42.5 | - | Batch fermentation, pH 6.0 | [12] |

| Engineered Clostridium tyrobutyricum | 588.52 g/L L-Glutamic Acid | 400.32 | 97.07 mol% | Two-stage bioconversion, 90 g/L glucose | [13] |

| Lactobacillus plantarum Taj-Apis362 | 497.97 mM Glutamic Acid | 7.15 mM | - | 36°C, pH 5.31, 60 h | [14] |

Signaling Pathways and Experimental Workflows

The Enzymatic Conversion Pathway of Glutamic Acid to GABA

The conversion of glutamic acid to GABA is a single enzymatic step catalyzed by GAD. The essential cofactor, pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, plays a critical role in the reaction mechanism.[4][15] PLP forms a Schiff base with a lysine (B10760008) residue in the GAD active site, which then facilitates the decarboxylation of the glutamate substrate.[4]

References

- 1. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Production of gaba (γ – Aminobutyric acid) by microorganisms: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]

- 5. Post-translational regulation of L-glutamic acid decarboxylase in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. tandfonline.com [tandfonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 10. Whole-cell conversion of l-glutamic acid into gamma-aminobutyric acid by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Environmental Conditions Affecting GABA Production in Lactococcus lactis NCDO 2118 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. PLP: The Core Coenzyme & Mechanism for High-Efficiency GABA Biosynthesis [lingfengbio.com]

An In-depth Technical Guide to the Safe Handling of Glutamic Acid Hydrochloride in the Laboratory

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides a comprehensive overview of the safety and handling precautions for Glutamic Acid Hydrochloride, a common reagent in various scientific applications.

Chemical and Physical Properties

This compound is the hydrochloride salt of glutamic acid, an amino acid.[1][2] It is typically a white, odorless, crystalline powder.[3][4] Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value | Source |

| Molecular Formula | C5H10ClNO4 | [5][6][7] |

| Molecular Weight | 183.59 g/mol | [5][6][8] |

| CAS Number | 138-15-8 | [5][6][8] |

| Melting Point | 191 - 193 °C / 375.8 - 379.4 °F[3][4] | 214 °C (with decomposition)[5] |

| pH | 1.0 - 2.5 (2.5% aqueous solution)[3][4] | |

| Solubility in Water | 490 g/L (at 20°C)[9] | 50 mg/ml[5] |

| Specific Gravity | 1.525 | [4] |

Hazard Identification and Toxicology

While Glutamic Acid itself has a low toxicity profile, the hydrochloride salt is classified as causing serious eye damage and skin irritation.[3][4][10]

| Toxicity Data | Value | Species | Source |

| Oral LD50 (L-Glutamic Acid) | > 5110 mg/kg | Rat | [11] |

| Dermal LD50 (L-Glutamic Acid) | > 2000 mg/kg | Rat | [12] |

| LC50 (Fish - L-Glutamic Acid) | > 100 mg/L (96 h) | Cyprinus carpio | [13] |

| EC50 (Daphnia - L-Glutamic Acid) | > 100 mg/L (48 h) | Daphnia magna | [13] |

| EC50 (Algae - L-Glutamic Acid) | > 31 mg/L (72 h) | Raphidocelis subcapitata | [14] |

Occupational exposure limits for this compound have not been established.[3][10][15][16]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, appropriate engineering controls and personal protective equipment are essential.

Engineering Controls

-

Ventilation: Work with this compound in a well-ventilated area.[15][17][18] For procedures that may generate dust, a fume hood should be utilized.[15]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3][4][10]

Personal Protective Equipment

The following PPE should be worn when handling this compound:

| PPE | Specification | Source |

| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards. | [3][4][15][17] |

| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[15][19] A lab coat or other protective clothing should be worn to prevent skin contact.[15][17][18] | |

| Respiratory Protection | If dust is generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4][10][15][17][20] |

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of the chemical and ensuring a safe laboratory environment.

Safe Handling Protocol

-

Review Safety Data Sheet (SDS): Before working with this compound, thoroughly review the SDS.

-

Don Appropriate PPE: Wear the required personal protective equipment as outlined in Section 3.2.

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[11][17][18]

-

Use in a Well-Ventilated Area: Conduct all work in a well-ventilated space, preferably within a fume hood.[15][17][18]

-

Avoid Contact: Prevent contact with eyes, skin, and clothing.[11][17][18][21]

-

No Eating, Drinking, or Smoking: Do not consume food, drink, or smoke in areas where the chemical is handled.[18]

-

Wash Hands Thoroughly: After handling, wash hands thoroughly with soap and water.[18]

Storage Conditions

-

Container: Store in a tightly closed container.[11][15][17][18][21]

-

Location: Keep in a dry, cool, and well-ventilated place.[11][15][17][18][21]

-

Incompatible Materials: Store away from strong oxidizing agents.[3][4][10]

-

Hygroscopic Nature: this compound is hygroscopic and should be protected from moisture.[3]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [4][17][18] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention. | [4][17][18] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention. | [4][17][18] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][17][18] |

Spill Response Protocol

-

Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

-

Wear Appropriate PPE: Before cleaning up the spill, don the necessary personal protective equipment, including respiratory protection if dust is present.

-

Contain the Spill: For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[17][19][21] Place the material into a suitable, labeled container for disposal.

-

Decontaminate the Area: Wipe the spill area with a damp cloth or paper towels.

-

Dispose of Waste: All contaminated materials, including PPE, should be placed in a sealed container and disposed of as hazardous waste according to local regulations.[17]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][4][17]

-

Specific Hazards: During a fire, hazardous decomposition products such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas may be produced.[3][4][11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4][11][17]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3][4][10]

-

Hazardous Decomposition Products: Thermal decomposition may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][4][11] Studies on the thermal decomposition of glutamic acid have identified succinimide, pyrrole, and acetonitrile (B52724) as major products.[22]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.[17][18] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[17][18]

Visual Guides

To further aid in the safe handling of this compound, the following diagrams illustrate key workflows and decision-making processes.

Caption: Workflow for the safe handling of this compound.

Caption: Decision tree for emergency response to a spill or exposure.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. drugs.com [drugs.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. lobachemie.com [lobachemie.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Glutamic acid, hydrochloride [webbook.nist.gov]

- 7. This compound | C5H10ClNO4 | CID 2723891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. qmul.ac.uk [qmul.ac.uk]

- 9. media.coreandmain.com [media.coreandmain.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. carlroth.com [carlroth.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 15. echemi.com [echemi.com]

- 16. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 17. benchchem.com [benchchem.com]

- 18. chemstock.ae [chemstock.ae]

- 19. ehs.utk.edu [ehs.utk.edu]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. jk-sci.com [jk-sci.com]

- 22. Molecular products from the thermal degradation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of L-Glutamic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of L-Glutamic Acid Hydrochloride, a compound of significant interest in pharmaceutical and biochemical research. Understanding its solubility characteristics is crucial for applications ranging from drug formulation to cell culture media development. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

L-Glutamic Acid Hydrochloride exhibits high solubility in aqueous solutions, a characteristic attributed to its ionic nature as a hydrochloride salt. In contrast, its solubility in organic solvents is limited. The available quantitative data for the solubility of L-Glutamic Acid Hydrochloride is summarized in the table below. It is important to distinguish this data from that of its parent compound, L-Glutamic Acid, which has different solubility properties.

| Solvent | Temperature | Solubility |

| Water | Room Temperature | ~50 g/100 mL[1] |

| Water | 20 °C | 490 g/L[2] |

| Water | Not Specified | 50 mg/mL[3] |

| Alcohol (general) | Not Specified | Very slightly soluble[2][4] |

| Ether | Not Specified | Very slightly soluble[2][4] |

Note: There is a notable lack of extensive quantitative solubility data for L-Glutamic Acid Hydrochloride in a wide range of organic solvents and across various temperatures in the readily available scientific literature. The majority of detailed solubility studies have been conducted on L-Glutamic Acid.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid compound in a liquid solvent. The following protocol provides a step-by-step guide for determining the solubility of L-Glutamic Acid Hydrochloride.

2.1 Materials and Apparatus

-

L-Glutamic Acid Hydrochloride

-

Selected solvent (e.g., deionized water, ethanol)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Isothermal shaker

-

Beakers or flasks

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Pre-weighed, dry evaporating dishes or watch glasses

-

Drying oven

-

Desiccator

-

Spatula

-

Pipettes

2.2 Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of L-Glutamic Acid Hydrochloride to a known volume or mass of the chosen solvent in a beaker or flask. The presence of undissolved solid is necessary to ensure saturation.

-

Place the beaker or flask in a thermostatic water bath or incubator set to the desired temperature.

-

Continuously agitate the mixture using a magnetic stirrer or an isothermal shaker to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (typically several hours to 24 hours).

-

-

Sample Withdrawal:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant (the saturated solution) using a pipette. It is crucial to avoid transferring any solid particles. A syringe filter can be used to ensure the removal of any suspended solids.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, dry evaporating dish or watch glass.

-

Record the total weight of the evaporating dish and the supernatant.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the L-Glutamic Acid Hydrochloride (e.g., 60-80°C).

-

Continue drying until a constant weight of the solid residue is achieved. This indicates that all the solvent has been removed.

-

After each drying interval, cool the evaporating dish in a desiccator to room temperature before weighing to prevent inaccuracies due to moisture absorption.

-

2.3 Data Calculation

-

Mass of the solvent:

-

Mass of solvent = (Mass of evaporating dish + supernatant) - (Mass of evaporating dish + dry solid)

-

-

Mass of the dissolved L-Glutamic Acid Hydrochloride:

-

Mass of solute = (Mass of evaporating dish + dry solid) - (Mass of empty evaporating dish)

-

-

Solubility Calculation:

-

Solubility is typically expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of L-Glutamic Acid Hydrochloride.

References

The role of Glutamic Acid Hydrochloride in protein biosynthesis.

A Technical Guide on the Role of Glutamic Acid Hydrochloride in Protein Biosynthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamic acid is a cornerstone of biochemistry, serving not only as a fundamental constituent of proteins but also as a central hub in cellular metabolism and a key neurotransmitter in the vertebrate nervous system.[1] this compound, as a salt, readily provides the biologically active glutamate (B1630785) ion in aqueous solutions.[2][3] This guide offers an in-depth technical examination of the multifaceted roles of glutamate in protein biosynthesis. We will explore its direct incorporation into polypeptide chains, a process governed by the genetic code and enzymatic precision, and its indirect influences through metabolic pathways and intercellular signaling. This document provides structured quantitative data, detailed experimental protocols for empirical investigation, and visual diagrams of key pathways to offer a comprehensive resource for professionals in research and drug development.

Introduction: From Salt to a Functional Amino Acid

L-Glutamic acid hydrochloride (C₅H₉NO₄·HCl) is the hydrochloride salt of the non-essential amino acid, L-glutamic acid.[2] In biological research and applications, it serves as a highly soluble and stable source of L-glutamic acid.[4][5] Upon dissolution in an aqueous environment, such as the cellular cytoplasm, it dissociates to yield the glutamate anion, which is the physiologically active form.[1] Therefore, the role of this compound in protein biosynthesis is fundamentally the role of glutamate.

Glutamate's significance extends far beyond its function as a protein building block.[6] It is a pivotal molecule in nitrogen metabolism, a precursor for the synthesis of other amino acids and the antioxidant glutathione, and the most abundant excitatory neurotransmitter in the central nervous system (CNS).[1][6][7][8] This guide will dissect these functions with a focus on how they directly and indirectly impact the synthesis of proteins.

The Direct Role of Glutamate in Protein Biosynthesis

The most fundamental role of glutamate in protein biosynthesis is its incorporation into a growing polypeptide chain. This process is a core component of translation, dictated by the genetic code and executed by the ribosomal machinery.

The Genetic Code and Codon Recognition

Glutamic acid is encoded by two codons in the messenger RNA (mRNA): GAA and GAG .[1] During the elongation phase of translation, the ribosome moves along the mRNA, and when one of these codons is presented in the ribosomal A-site, it is recognized by the anticodon of a specific transfer RNA (tRNA) molecule, tRNAGlu.

Aminoacylation: Charging tRNAGlu

Before a tRNA molecule can deliver an amino acid to the ribosome, it must be "charged" with its specific amino acid. This critical step ensures the fidelity of protein synthesis.[9] The process of attaching glutamic acid to its cognate tRNA (tRNAGlu) is called aminoacylation and is catalyzed by the enzyme Glutamyl-tRNA synthetase (GluRS) .[10]

The reaction proceeds in two steps:

-

Amino Acid Activation: Glutamate and ATP bind to the active site of GluRS. The enzyme catalyzes the formation of a high-energy intermediate, glutamyl-adenylate, with the release of pyrophosphate (PPi).

-

Glutamate + ATP ⇌ Glutamyl-AMP + PPi

-

-

Transfer to tRNA: The activated glutamyl moiety is then transferred from the adenylate intermediate to the 3' end of the tRNAGlu molecule, forming an ester bond. This results in the formation of glutamyl-tRNAGlu (Glu-tRNAGlu) and the release of AMP.

-

Glutamyl-AMP + tRNAGlu ⇌ Glu-tRNAGlu + AMP

-

Interestingly, in most bacteria and all archaea, a different pathway exists for charging tRNAGln (the tRNA for glutamine). A non-discriminating GluRS attaches glutamic acid to both tRNAGlu and tRNAGln. The resulting misacylated Glu-tRNAGln is then converted to Gln-tRNAGln by a separate enzyme.[11]

Incorporation at the Ribosome

Once charged, the Glu-tRNAGlu is bound by an elongation factor (EF-Tu in prokaryotes, eEF1A in eukaryotes) and delivered to the A-site of the ribosome. If its anticodon successfully pairs with the mRNA codon (GAA or GAG), the ribosome catalyzes the formation of a peptide bond between the glutamate and the growing polypeptide chain.[9]

Indirect Roles and Regulation of Protein Synthesis

Glutamate's influence on protein synthesis extends beyond its direct incorporation. Its central position in metabolism and its role as a signaling molecule create multiple indirect routes through which it can regulate the rate and specificity of protein production.

Glutamate as a Metabolic Hub

Glutamate is a major metabolic hub, linking amino acid metabolism with the citric acid cycle.[12]

-

Precursor for Other Amino Acids: Glutamate is a key nitrogen donor in the synthesis of other amino acids through transamination reactions. It can be converted to glutamine, proline, and arginine.[6][7] The availability of these amino acids is essential for ongoing protein synthesis.

-

Nitrogen Assimilation: The primary route for assimilating inorganic nitrogen (ammonia) into organic molecules is through the synthesis of glutamate and glutamine, making it a gateway for nitrogen to enter the biosphere and be used in the synthesis of all other amino acids.[12]

-

Energy Metabolism: Glutamate can be deaminated to α-ketoglutarate, an intermediate of the citric acid cycle, thereby contributing to cellular energy production (ATP synthesis), which is required for the energetically expensive process of protein synthesis.[6][7]

Glutamatergic Signaling and Protein Synthesis

In the nervous system, glutamate is the principal excitatory neurotransmitter.[1] Its binding to specific receptors on neurons can trigger signaling cascades that directly influence local protein synthesis, a process crucial for synaptic plasticity, learning, and memory.[7]

-

Receptor Activation: Glutamate activates both ionotropic receptors (like NMDA and AMPA receptors) and metabotropic glutamate receptors (mGluRs).

-

mTOR Pathway Activation: A key pathway that links glutamate receptor activation to protein synthesis is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway . Activation of certain glutamate receptors can lead to an influx of Ca²⁺, which in turn can activate signaling cascades (such as the PI3K-Akt pathway) that converge on and activate mTOR.

-

Translation Initiation: Activated mTOR promotes protein synthesis by phosphorylating key downstream targets, including 4E-binding protein 1 (4E-BP1) and p70 ribosomal S6 kinase (p70S6K). Phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, allowing it to participate in the formation of the translation initiation complex. Activated p70S6K phosphorylates the ribosomal protein S6, which also enhances the translation of certain mRNAs. This demonstrates a direct link between glutamatergic signaling and the machinery of protein translation.

Data Presentation

Quantitative data provides a clearer perspective on the significance of glutamate in biological systems.

Table 1: Representative Concentrations of Glutamate in Various Biological Compartments

| Compartment | Typical Concentration | Reference(s) |

|---|---|---|

| Intracellular (Neuronal Cytoplasm) | 5 - 10 mM | [6] |

| Intracellular (Synaptic Vesicles) | up to 100 mM | [6] |

| Extracellular (Synaptic Cleft - Basal) | < 25 nM | [1] |

| Extracellular (Synaptic Cleft - Post-Release) | > 1 mM (transient) | [1] |

| Blood Plasma | 30 - 100 µM | |

Table 2: Frequency of Glutamic Acid in the Human Proteome

| Amino Acid | Three-Letter Code | One-Letter Code | Codons | Frequency in Human Proteome (%) | Reference(s) |

|---|

| Glutamic Acid | Glu | E | GAA, GAG | ~6.0% | |

Table 3: Steady-State Kinetic Parameters for E. coli Glutamyl-tRNA Synthetase (GluRS) Note: The binding of substrates is ordered, with ATP and tRNA binding randomly, followed by glutamate. This table reflects apparent Km values under specific conditions.

| Substrate | Apparent Km | Reference(s) |

|---|---|---|

| ATP | 279 µM | |

| L-Glutamate | 27 µM | |

| tRNAGlu | Varies with ATP concentration | [10] |

| Parameter | Value | Reference(s) |

| kcat (aminoacylation) | 85 s⁻¹ | |

Experimental Protocols

Investigating the role of glutamate in protein synthesis requires specific biochemical and cell-based assays.

Protocol: In Vitro Translation Assay

This protocol allows for the synthesis of proteins in a cell-free system, enabling the study of the direct requirement for specific components like glutamate.